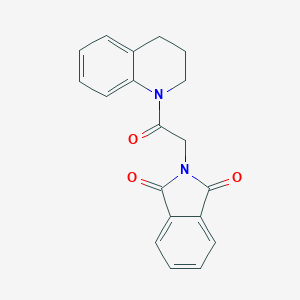
2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione, also known as DQI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DQI has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. Studies have shown that 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione has also been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione has been shown to possess a range of biochemical and physiological effects. Studies have demonstrated that 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione is also stable under a range of conditions, making it suitable for use in a variety of assays. However, 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione. One area of interest is the development of 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione analogs with improved therapeutic properties. Another area of interest is the identification of novel targets for 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione, which could lead to the development of new therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione and its potential toxicity.
合成法
2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione can be synthesized using a variety of methods, including the reaction of 3,4-dihydroquinoline with phthalic anhydride and acetic anhydride. Another method involves the reaction of 3,4-dihydroquinoline with maleic anhydride and acetic anhydride. The resulting product is then treated with sodium hydroxide to yield 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione.
科学的研究の応用
2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-17(20-11-5-7-13-6-1-4-10-16(13)20)12-21-18(23)14-8-2-3-9-15(14)19(21)24/h1-4,6,8-10H,5,7,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOLQXHMSVKCDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde [4-(2,3-dimethylanilino)-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B393935.png)

![4-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B393938.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]-4-(diethylamino)phenyl}prop-2-enenitrile](/img/structure/B393939.png)
![4-(3-{[3-Nitro-4-(4-methyl-1-piperidinyl)benzylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B393940.png)
![2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B393942.png)
![4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B393946.png)
![2-{[5-(4-chlorophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B393950.png)
![2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-ethylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B393953.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]acetohydrazide](/img/structure/B393954.png)
![2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B393955.png)
![ethyl 2-[2-amino-4-[5-(tert-butyl)-2-thienyl]-3-cyano-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B393956.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[3-nitro-4-(4-methyl-1-piperidinyl)benzylidene]acetohydrazide](/img/structure/B393957.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-morpholinylmethyl)-N'-[4-(pentyloxy)benzylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B393958.png)